4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both iodine and trifluoromethyl groups
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that some derivatives of trifluoromethylpyridine are used as reagents in the synthesis of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (bace1), which exhibit in vivo brain reduction of β-amyloid peptides .
Biochemical Pathways
Given its potential use in the synthesis of bace1 inhibitors , it may indirectly influence the amyloidogenic pathway involved in the production of β-amyloid peptides, which are implicated in neurodegenerative disorders.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 27299 , may influence its pharmacokinetic profile.
Result of Action
As a potential reagent in the synthesis of bace1 inhibitors , it may contribute to the reduction of β-amyloid peptides in the brain, potentially mitigating the pathological processes associated with neurodegenerative disorders.
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a bioactive compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern on the pyrrolo[2,3-b]pyridine scaffold. The presence of both iodine and trifluoromethyl groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-14-7-4(6(5)12)1-2-13-7/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRRXQBOUNXNLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679129 | |
Record name | 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-97-2 | |
Record name | 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1261365-97-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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